Product packaging for 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine(Cat. No.:CAS No. 1273847-55-4)

2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine

Cat. No.: B2831847
CAS No.: 1273847-55-4
M. Wt: 213.3
InChI Key: WVXYFPZRQDAKPZ-UHFFFAOYSA-N
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Description

Overview of Arylethanamine Derivatives in Contemporary Organic Chemistry

Arylethanamine derivatives, characterized by a phenethylamine (B48288) backbone, are a cornerstone of organic and medicinal chemistry. This structural motif is found in a vast array of naturally occurring compounds, including hormones and alkaloids. The importance of this framework is perhaps best exemplified by the endogenous catecholamines—dopamine, norepinephrine, and epinephrine—which play critical roles in physiological processes. aaronchem.com

In synthetic chemistry, the arylethanamine scaffold serves as a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com Researchers often use it as a starting point for the development of new molecules with a wide range of potential applications. The versatility of the arylethanamine structure allows for extensive functionalization of the aromatic ring, the ethyl chain, and the amine group, enabling chemists to fine-tune the molecule's properties. acs.org This adaptability has led to the inclusion of phenethylamine derivatives in ligands targeting a multitude of receptors, including adrenergic, dopamine, and serotonin (B10506) receptors. mdpi.com

Significance of Organosulfur Compounds, Particularly Sulfones, in Chemical Synthesis

Organosulfur compounds are integral to modern organic synthesis, valued for their diverse reactivity and presence in numerous natural products and synthetic molecules. nih.gov Among these, sulfones—organosulfur compounds containing a sulfonyl functional group (R-S(=O)₂-R')—are particularly noteworthy. researchgate.net The sulfone group is a powerful electron-withdrawing group, which significantly influences the chemical properties of adjacent parts of the molecule.

Sulfones are prized for their stability and their ability to serve as versatile synthetic intermediates. nih.gov They are key components in a variety of chemical transformations, including well-established name reactions like the Julia olefination and the Ramberg–Bäcklund reaction, which are fundamental methods for forming carbon-carbon double bonds. mdpi.com The synthesis of sulfones is most commonly achieved through the oxidation of the corresponding sulfides (thioethers), a reliable and high-yielding transformation. nih.gov This synthetic accessibility, combined with their unique reactivity, makes sulfones valuable building blocks in the construction of complex organic molecules.

Contextualization of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine within Advanced Organic Chemistry Research

This compound is a molecule that merges the arylethanamine framework with the sulfone functional group. While specific research on this exact molecule is not widely documented in publicly available literature, its structure places it at the intersection of several important areas of chemical research. As a bifunctional molecule, it offers multiple sites for chemical modification: the primary amine, the aromatic ring, and the sulfone group itself.

The primary amine can act as a nucleophile or a base, and it can be readily derivatized to form amides, sulfonamides, or other functional groups. The sulfone group, being strongly electron-withdrawing, activates the aromatic ring towards certain types of reactions and can itself participate in elimination or coupling reactions under specific conditions. The combination of a basic amine and an acidic sulfone-adjacent proton (on the ethyl group) could lead to interesting intramolecular interactions or unique reactivity. This positions the compound as a potentially valuable, albeit currently underexplored, building block for synthesizing more complex molecular targets.

Current State of Research on Related Phenyl-Ethanamine and Ethanesulfonyl Motifs

Research into molecules containing either the phenylethanamine or the ethanesulfonyl motif is extensive and continues to advance.

Phenylethanamine Motifs: The study of phenylethylamine derivatives is a mature field, yet it continues to yield new discoveries. mdpi.comacs.org Current research often focuses on creating analogs with high specificity for particular biological targets to develop more effective therapeutic agents with fewer side effects. Structure-activity relationship (SAR) studies are common, where systematic modifications are made to the phenylethylamine core to understand how structural changes affect biological activity.

Ethanesulfonyl and Aryl Sulfone Motifs: The synthesis and application of aryl sulfones remain an active area of investigation. Modern synthetic methods focus on developing more sustainable and efficient ways to create C-S bonds and sulfones, including new catalytic systems that avoid harsh reagents. organic-chemistry.org For example, transition-metal-catalyzed cross-coupling reactions have become a popular method for forming aryl sulfones. organic-chemistry.org Research also explores the use of the sulfone group as a directing group in C-H activation reactions or as a leaving group in novel chemical transformations. The ethanesulfonyl group, specifically, provides a flexible alkyl linkage that can influence the conformational properties of the molecule.

The hypothetical synthesis of the title compound would most logically proceed via the oxidation of its sulfide (B99878) precursor, 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine. This common synthetic pathway is outlined below.

Reaction Step Reactants Typical Reagents Product
Oxidation2-[2-(Ethylsulfanyl)phenyl]ethan-1-amineHydrogen peroxide (H₂O₂), m-Chloroperoxybenzoic acid (mCPBA)This compound

This table represents a standard, illustrative synthetic approach based on established chemical principles for sulfone synthesis.

Below are the properties of the likely precursor to the title compound, which provide a basis for understanding its fundamental characteristics.

Property Value for 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine
CAS Number 1339635-87-8 aaronchem.comamericanelements.com
Molecular Formula C₁₀H₁₅NS americanelements.com
Molecular Weight 181.3 g/mol americanelements.com
Appearance Liquid americanelements.com

Data for the sulfide precursor is provided for context.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2S B2831847 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine CAS No. 1273847-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethylsulfonylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-14(12,13)10-6-4-3-5-9(10)7-8-11/h3-6H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXYFPZRQDAKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 2 2 Ethanesulfonyl Phenyl Ethan 1 Amine

Reactivity Profile of the Primary Amine Functionality

The primary amino group (-NH₂) is a significant site of reactivity in the molecule. The lone pair of electrons on the nitrogen atom makes it both a Brønsted-Lowry base and a potent nucleophile, enabling it to participate in a wide array of chemical reactions. libretexts.org

Nucleophilic Additions and Substitutions Involving the Amino Group

As a strong nucleophile, the primary amine can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. libretexts.orglibretexts.org This reactivity is fundamental to its role in synthesis.

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides. The reaction with a primary alkyl bromide, for instance, proceeds via an S_N2 mechanism to yield the corresponding secondary amine. msu.edumsu.edu Due to the increased nucleophilicity of the resulting secondary amine, this reaction can often lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. chemguide.co.ukstudymind.co.uk Using a large excess of the initial amine can favor the formation of the secondary amine product.

Acylation: Reaction with acylating agents, such as acid chlorides or acid anhydrides, is a common transformation. The amine attacks the electrophilic carbonyl carbon, leading to the formation of a stable amide linkage. libretexts.orgbritannica.com This reaction is typically rapid and efficient.

Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides. libretexts.orgmsu.edu This reaction is often used to protect the amino group or to synthesize compounds with specific biological activities. ontosight.ai

Reactant Class (Electrophile)Product ClassGeneral Reaction
Alkyl Halide (R'-X)Secondary AmineR-NH₂ + R'-X → R-NH-R' + HX
Acyl Chloride (R'-COCl)AmideR-NH₂ + R'-COCl → R-NH-CO-R' + HCl
Sulfonyl Chloride (R'-SO₂Cl)SulfonamideR-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' + HCl

Formation of Imines, Amides, and Other Nitrogen-Containing Derivatives

The primary amine serves as a precursor for a variety of nitrogen-containing functional groups through condensation and coupling reactions.

Imine Formation: Primary amines react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). masterorganicchemistry.comyoutube.com The reaction is reversible and can be driven to completion by removing water from the reaction mixture. youtube.com The pH of the reaction is crucial; it is typically fastest around a pH of 5, as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate water elimination, while a pH that is too low will render the amine non-nucleophilic by converting it to its ammonium salt. libretexts.org

Amide Formation: As noted previously, amides are readily formed from reactions with acyl chlorides and acid anhydrides. libretexts.org This is one of the most important reactions of primary amines. britannica.com

Sulfonamide Formation: The reaction with sulfonyl chlorides provides stable sulfonamide derivatives. chem-station.com This transformation is significant in medicinal chemistry, as the sulfonamide group is a key component of sulfa drugs. libretexts.orgontosight.ai

ReactantConditionsProduct DerivativeKey Feature
Aldehyde or KetoneAcid Catalyst (e.g., pH ~5)Imine (Schiff Base)C=N double bond
Acyl ChlorideBase (to neutralize HCl)Amide-NH-C=O linkage
Sulfonyl ChlorideBase (to neutralize HCl)Sulfonamide-NH-SO₂- linkage

Transformations Involving the Ethanesulfonyl Moiety

The ethanesulfonyl group (-SO₂CH₂CH₃) is an organosulfur functional group known as a sulfone. It is characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org This group is generally stable and significantly influences the electronic properties of the molecule. chem-station.com

Oxidation and Reduction Chemistry of Sulfones and Related Sulfur Species

The oxidation state of sulfur in a sulfone is +6, its highest possible state.

Oxidation: Because the sulfur atom in the sulfonyl group is already in its highest oxidation state, sulfones are resistant to further oxidation. wikipedia.org They are often the final products of the oxidation of corresponding thioethers and sulfoxides. acsgcipr.orgakjournals.com

Reduction: The reduction of sulfones to lower oxidation states, such as sulfoxides or thioethers, is a challenging transformation that typically requires potent reducing agents. While some chemical methods exist, they are not always straightforward. reddit.com Research has shown that certain radical S-adenosyl-l-methionine (SAM) enzymes are capable of catalyzing the reductive cleavage of sulfones, highlighting a biological route for this transformation. nih.gov

Mechanistic Aspects of Sulfonyl Transfer Reactions and Nucleofugality

The term "sulfonyl group" can be associated with reactivity as a leaving group, but it is crucial to distinguish the sulfone linkage (C-SO₂-C) from a sulfonate ester linkage (C-O-SO₂-C).

Nucleofugality: Sulfonate groups, such as tosylates and mesylates, are excellent leaving groups in nucleophilic substitution reactions. nih.govvaia.com Their stability as anions is due to the delocalization of the negative charge across the three oxygen atoms through resonance. vaia.com However, in a sulfone like 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine, the ethanesulfonyl group is attached directly to the phenyl ring via a carbon-sulfur bond. This C-SO₂-C linkage does not make the sulfonyl group a good leaving group under standard nucleophilic substitution conditions.

Elimination Reactions: While not a typical leaving group, the entire sulfonyl group can be eliminated as sulfur dioxide (SO₂) under specific reaction conditions. Notable examples include the Ramberg–Bäcklund reaction and the Julia olefination, where sulfones are converted into alkenes through an elimination process. wikipedia.org

Aromatic Reactivity of the Phenyl Ring

The phenyl ring in this compound is substituted with two groups that exert opposing electronic effects, thereby directing the position of any subsequent electrophilic aromatic substitution (EAS) reactions.

The two substituents are:

A 2-aminoethyl group [-CH₂CH₂NH₂] at position 1.

An ethanesulfonyl group [-SO₂Et] at position 2.

Directing Effects: The 2-aminoethyl group is an alkylamine substituent. Alkyl groups are electron-donating through an inductive effect, which activates the ring towards EAS and directs incoming electrophiles to the ortho and para positions. youtube.comchemistrysteps.com The ethanesulfonyl group is strongly electron-withdrawing through both inductive and resonance effects. wikipedia.org This makes it a strong deactivating group and a meta-director. masterorganicchemistry.comopenstax.org

Substituent GroupElectronic EffectRing ActivityDirecting Effect
-CH₂CH₂NH₂ (2-Aminoethyl)Electron-Donating (Inductive)ActivatingOrtho, Para
-SO₂CH₂CH₃ (Ethanesulfonyl)Electron-Withdrawing (Inductive & Resonance)DeactivatingMeta
Predicted Outcome for Electrophilic Aromatic Substitution: Substitution is directed by the activating 2-aminoethyl group to the positions ortho and para relative to it.

Electrophilic Aromatic Substitution Reactions on the 2-(Ethanesulfonyl)phenyl System

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The outcome of such reactions on the 2-(ethanesulfonyl)phenyl system is profoundly influenced by the electronic properties of the ethanesulfonyl (-SO₂Et) substituent.

The sulfonyl group is a powerful deactivating group, meaning it reduces the rate of electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.comlibretexts.org This deactivation stems from its strong electron-withdrawing nature, which occurs through both inductive effects and resonance, pulling electron density away from the aromatic ring and making it less attractive to incoming electrophiles. masterorganicchemistry.com

Furthermore, the ethanesulfonyl group acts as a meta-director. During the SEAr mechanism, the aromatic ring attacks an electrophile, forming a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org When a deactivating group is present, the positive charge of the intermediate is destabilized. The resonance structures for ortho and para attack place the positive charge on the carbon atom directly bonded to the electron-withdrawing sulfonyl group, which is a highly unfavorable arrangement. In contrast, the resonance structures for meta attack avoid this direct destabilization, making the meta pathway the most favorable.

Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation on this compound are predicted to occur slowly and yield products where the new substituent is located at the positions meta to the ethanesulfonyl group (i.e., C4 and C6). The ethylamine (B1201723) side chain is separated from the ring by a carbon atom and thus has a minimal electronic directing effect.

Reaction TypeReagentsPredicted Major ProductsDirecting Influence
Nitration HNO₃, H₂SO₄4-Nitro-2-(ethanesulfonyl)phenylethan-1-aminemeta-directing (-SO₂Et)
Halogenation Br₂, FeBr₃4-Bromo-2-(ethanesulfonyl)phenylethan-1-aminemeta-directing (-SO₂Et)
Sulfonation SO₃, H₂SO₄4-(Ethanesulfonyl)-3-(2-aminoethyl)benzenesulfonic acidmeta-directing (-SO₂Et)

Directed Ortho Metalation and Related Lithiation Strategies

Directed ortho metalation (DoM) provides a powerful synthetic strategy for achieving regioselective functionalization of aromatic rings at positions ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent, guided by coordination to a Lewis basic DMG. baranlab.org This approach offers complementary regioselectivity to classical electrophilic aromatic substitution. wikipedia.org

For this compound, two functional groups could potentially serve as DMGs: the ethanesulfonyl group and the primary amine.

Sulfonyl Group as a DMG: While not among the strongest DMGs, sulfonyl groups can direct ortho-lithiation, although they may require harsher conditions or specific reagents. The Lewis basic oxygen atoms can coordinate to the lithium cation, directing the deprotonation to the adjacent C3 position.

Amine/Amide Group as a DMG: The primary amine in the side chain is a potential DMG. However, the acidic N-H protons would be preferentially deprotonated by the organolithium reagent. Therefore, protection of the amine, for instance as a pivalamide (B147659) (-NHCOtBu) or carbamate, is necessary. These protected forms are excellent DMGs. harvard.edu The protected amine could coordinate the lithium reagent, potentially directing metalation to the C3 position via a six-membered ring transition state.

The choice of organolithium base (e.g., n-BuLi, sec-BuLi, t-BuLi) and additives like tetramethylethylenediamine (TMEDA) is crucial for optimizing the reaction, as these factors influence the aggregation state and basicity of the lithiating agent. baranlab.org Subsequent quenching of the resulting aryllithium intermediate with various electrophiles (e.g., CO₂, I₂, aldehydes) would introduce a new substituent specifically at the ortho position.

Directing Group (Original or Modified)Potential Lithiation Site(s)Required ConditionsSubsequent Electrophile (E⁺)Product
Ethanesulfonyl (-SO₂Et)C3Strong base (e.g., s-BuLi/TMEDA)CO₂3-(2-Aminoethyl)-2-(ethanesulfonyl)benzoic acid
Protected Amine (e.g., -NHCOtBu)C3Organolithium base (e.g., n-BuLi)I₂N-(2-(2-(Ethanesulfonyl)-3-iodophenyl)ethyl)pivalamide

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilically modifiable aromatic ring, makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems.

Formation of Heterocyclic Systems Containing the Ethanesulfonylphenyl Ethan-1-amine Core

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. amazonaws.comnih.gov The structure of this compound provides a scaffold for constructing fused heterocyclic systems, such as tetrahydroisoquinolines or other related structures, through reactions that engage both the amino group and the phenyl ring.

A common strategy involves a two-step sequence where the amine is first reacted with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization onto the aromatic ring. This is the basis of the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Type Reaction: The reaction of this compound with an aldehyde or ketone would first form a Schiff base (imine). In the presence of a Brønsted or Lewis acid, this imine can undergo an intramolecular electrophilic attack on the phenyl ring. While the ethanesulfonyl group deactivates the ring, cyclization at the C3 position is electronically feasible. This would lead to the formation of a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative bearing an ethanesulfonyl group.

Bischler-Napieralski Type Reaction: Acylation of the primary amine with an acyl chloride or anhydride (B1165640) would yield an amide. Subsequent treatment with a dehydrating agent (e.g., POCl₃, P₂O₅) could promote cyclization to a 3,4-dihydroisoquinoline, which can be subsequently reduced to the tetrahydroisoquinoline.

These intramolecular cyclizations represent powerful methods for building molecular complexity from a relatively simple starting material. nih.govrsc.org

Reaction TypeKey ReagentsIntermediateHeterocyclic Product
Pictet-SpenglerAldehyde (R-CHO), AcidSchiff Base5-(Ethanesulfonyl)-1-substituted-1,2,3,4-tetrahydroisoquinoline
Bischler-NapieralskiAcyl Chloride (R-COCl), POCl₃N-Acyl Amide5-(Ethanesulfonyl)-1-substituted-3,4-dihydroisoquinoline
Intramolecular SNArIntroduction of leaving group at C3-Tetrahydro-1H-benzo[d]azepine derivative

Chemo-, Regio-, and Stereoselectivity in Reactions of the Compound

Selectivity is a critical concept in the chemical transformation of multifunctional molecules like this compound. Controlling the outcome of a reaction to favor a specific isomer or product is paramount for efficient synthesis.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The target molecule presents two primary reactive sites: the nucleophilic primary amine and the aromatic ring.

Amine-Selective Reactions: The primary amine is highly nucleophilic and will readily react with a wide range of electrophiles under mild conditions. Reactions such as acylation (with acyl chlorides or anhydrides), alkylation (with alkyl halides), and reductive amination are expected to occur selectively at the nitrogen atom without affecting the aromatic ring.

Ring-Selective Reactions: Conversely, reactions that target the aromatic ring, such as Friedel-Crafts acylation or nitration, require harsh, acidic conditions under which the amine group would be protonated. This protonation deactivates the amine, preventing it from reacting and protecting it, thus allowing for selective functionalization of the ring.

Regioselectivity: This concerns the specific position at which a reaction occurs.

In Electrophilic Aromatic Substitution: As discussed in section 3.3.1, the strong meta-directing effect of the ethanesulfonyl group dictates that electrophiles will preferentially add to the C4 and C6 positions of the phenyl ring.

In Directed Ortho Metalation: As detailed in section 3.3.2, the use of a DMG can completely override the innate electronic preferences of the ring, directing functionalization exclusively to the C3 position, ortho to the directing group. This contrast highlights the synthetic utility of employing different reaction manifolds to achieve distinct regiochemical outcomes. nih.gov

Stereoselectivity: This relates to the preferential formation of one stereoisomer over another. The starting material, this compound, is achiral. Stereoselectivity becomes a consideration if a reaction introduces a new chiral center.

For example, in an intramolecular cyclization like the Pictet-Spengler reaction (section 3.4.1), if the amine reacts with a prochiral aldehyde and cyclizes, a new stereocenter is created at the C1 position of the resulting tetrahydroisoquinoline. The use of a chiral catalyst or auxiliary could, in principle, influence the reaction to favor the formation of one enantiomer over the other, resulting in an enantioselective transformation. researchgate.net

Selectivity TypeReaction ExampleControlling FactorsOutcome
Chemoselectivity Acylation with Acetyl ChlorideNucleophilicity of Amine vs. RingSelective formation of N-acetylated product
Regioselectivity Nitration (HNO₃/H₂SO₄)Electronic Effects (-SO₂Et group)Substitution at meta positions (C4/C6)
Regioselectivity Directed Ortho MetalationCoordination to DMGSubstitution at ortho position (C3)
Stereoselectivity Pictet-Spengler with Chiral AcidChiral EnvironmentPotential for enantiomeric excess at C1 of the heterocyclic product

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Pathways in the Synthesis of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine

The formation of this compound can be strategically envisioned through two primary reaction pathways, each involving distinct intermediates and mechanistic steps.

Pathway A: Catalytic Hydrogenation of 2-[2-(Ethanesulfonyl)phenyl]acetonitrile

This pathway involves the reduction of the nitrile functional group of a precursor, 2-[2-(ethanesulfonyl)phenyl]acetonitrile. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired primary amine.

The generally accepted mechanism for the catalytic hydrogenation of nitriles on a metal surface (e.g., Nickel, Palladium, Platinum) involves the following key steps:

Adsorption: Both the nitrile and hydrogen molecules adsorb onto the surface of the catalyst.

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive hydrogen atoms on the catalyst surface.

Stepwise Reduction: The nitrile group is sequentially hydrogenated. The first addition of two hydrogen atoms leads to the formation of an intermediate imine (R-CH=NH).

Amine Formation: The imine intermediate is then further hydrogenated to yield the primary amine (R-CH₂-NH₂).

A competing reaction pathway can lead to the formation of secondary and tertiary amines as byproducts. This occurs when the intermediate imine reacts with a molecule of the primary amine product before it is fully hydrogenated.

Pathway B: Gabriel Synthesis from 2-(2-Bromoethyl)phenyl ethyl sulfone

The Gabriel synthesis offers a classic and effective method for the preparation of primary amines, avoiding the overalkylation often seen in direct amination of alkyl halides. byjus.com This pathway would utilize 2-(2-bromoethyl)phenyl ethyl sulfone as the starting material.

The reaction pathway for the Gabriel synthesis involves two main stages:

N-Alkylation of Potassium Phthalimide (B116566): Potassium phthalimide acts as a surrogate for the ammonia (B1221849) anion. masterorganicchemistry.com The phthalimide anion, a potent nucleophile, displaces the bromide ion from 2-(2-bromoethyl)phenyl ethyl sulfone in a bimolecular nucleophilic substitution (Sₙ2) reaction. This step forms N-{2-[2-(ethanesulfonyl)phenyl]ethyl}phthalimide. libretexts.org

Deprotection: The resulting N-alkylated phthalimide is then cleaved to release the primary amine. This is commonly achieved through hydrazinolysis (the Ing-Manske procedure), which involves reaction with hydrazine. thermofisher.comnrochemistry.com This step yields the desired this compound and a stable phthalhydrazide (B32825) byproduct. nrochemistry.com Alternatively, acidic or basic hydrolysis can be employed, although these methods may require harsher conditions. chemistrysteps.com

Kinetic Studies of Key Transformation Steps and Rate-Determining Steps

Kinetics of Nitrile Reduction:

The catalytic hydrogenation of nitriles is a complex process with kinetics that depend on multiple factors, including substrate concentration, hydrogen pressure, catalyst loading, and temperature. For the hydrogenation of benzonitrile, a compound analogous to the nitrile precursor, studies have shown that the reaction can follow first-order kinetics with respect to the nitrile concentration. acs.orgresearchgate.netresearchgate.netdigitellinc.com

The rate law can often be expressed as: Rate = k[Nitrile]¹[H₂]ˣ

Where 'x' can vary depending on the reaction conditions and the catalyst surface coverage by hydrogen.

The rate-determining step in catalytic nitrile reduction is often considered to be a surface reaction, such as the addition of the first hydrogen molecule to the nitrile group or the desorption of the product from the catalyst surface. In some biological nitrile reduction systems, steps involving NADPH binding and subsequent hydride transfer have been identified as rate-limiting. nih.gov

Interactive Data Table: Kinetic Data for the Hydrogenation of Benzonitrile over a Palladium Catalyst

ParameterValueReference
Reaction Order (Benzonitrile)1 acs.org
Activation Energy (Ea)27.6 kJ mol⁻¹ acs.org

Kinetics of Gabriel Synthesis:

The Gabriel synthesis consists of two distinct kinetic profiles for its main steps.

N-Alkylation Step: This step is a classic Sₙ2 reaction. The rate of this reaction is dependent on the concentrations of both the potassium phthalimide and the alkyl halide. pharmaguideline.comlibretexts.org Therefore, it follows second-order kinetics. masterorganicchemistry.com

Rate = k[Potassium Phthalimide][Alkyl Halide]

The rate-determining step in the Gabriel synthesis is typically the initial Sₙ2 alkylation. The rate is significantly influenced by steric hindrance at the electrophilic carbon of the alkyl halide. libretexts.org

Deprotection Step: The kinetics of the hydrazinolysis or hydrolysis of the N-alkylphthalimide will depend on the specific conditions used. For instance, the hydrolysis can be acid- or base-catalyzed.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis is pivotal in the synthesis of this compound, particularly in the nitrile reduction pathway.

In the catalytic hydrogenation of 2-[2-(ethanesulfonyl)phenyl]acetonitrile , the choice of catalyst is critical for both reaction rate and selectivity towards the primary amine.

Catalyst Types: Commonly used catalysts include Group 10 metals such as Raney Nickel, Palladium on carbon (Pd/C), and Platinum dioxide. google.com Cobalt-based catalysts have also been shown to be effective. acs.org

Enhancing Selectivity: The formation of secondary and tertiary amine byproducts is a significant challenge. The catalyst structure and the presence of additives can influence selectivity. For example, atomically dispersed palladium catalysts have demonstrated high selectivity towards either primary or secondary amines depending on the coordination environment of the palladium atoms. nih.gov The addition of a base, such as an inorganic alkali metal hydroxide, can also improve the selectivity for the primary amine. google.com

Reaction Efficiency: The catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. The efficiency is also dependent on the catalyst's surface area and the number of active sites.

In the Gabriel synthesis , while the main reaction steps are not catalytic in the traditional sense, phase-transfer catalysts can be employed to enhance the rate of the Sₙ2 alkylation step, especially when dealing with reactants of low solubility in the chosen solvent. numberanalytics.com

Solvent Effects and Reaction Medium Engineering on Mechanistic Outcomes

The choice of solvent can have a profound impact on the reaction kinetics and the product distribution in the synthesis of this compound.

Solvent Effects in Nitrile Reduction:

The solvent can influence the hydrogenation of nitriles in several ways:

Solubility: The solvent must effectively dissolve the nitrile substrate and maintain the catalyst in a well-dispersed state.

Selectivity: Protic solvents, such as ethanol, have been shown to improve the selectivity for primary amines in the hydrogenation of butyronitrile (B89842) over a Ni/SiO₂ catalyst. bme.hu This is attributed to the solvent's ability to solvate the primary amine product through hydrogen bonding, which inhibits its adsorption onto the catalyst surface and subsequent reaction with the imine intermediate. bme.hu

Reaction Rate: The nature of the solvent can affect the rate of hydrogenation. researchgate.net

Interactive Data Table: Effect of Solvent on the Selectivity of Butyronitrile Hydrogenation

SolventPrimary Amine Selectivity (%)Reference
Ethanol84 bme.hu
Benzene63 bme.hu
Toluene52 bme.hu

Solvent Effects in Gabriel Synthesis:

In the Gabriel synthesis, the solvent plays a crucial role in the Sₙ2 alkylation step.

Polar Aprotic Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred. nrochemistry.comthermofisher.com These solvents are effective at solvating the potassium cation of potassium phthalimide, leaving the phthalimide anion relatively "naked" and highly nucleophilic. This enhances the rate of the Sₙ2 reaction. nrochemistry.com

Protic Solvents: Polar protic solvents are generally avoided for the alkylation step as they can solvate the nucleophile through hydrogen bonding, which decreases its nucleophilicity and slows down the reaction rate.

The engineering of the reaction medium, for instance, through the use of microwave irradiation, can also significantly accelerate the reaction rates in the Gabriel synthesis. numberanalytics.com

Computational and Theoretical Studies on 2 2 Ethanesulfonyl Phenyl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine, these methods provide insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations can elucidate a variety of molecular properties for this compound.

DFT methods are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For instance, the geometry of this compound would be optimized to find its lowest energy conformation. Key parameters such as the C-S bond length in the ethanesulfonyl group, the C-N bond of the ethylamine (B1201723) chain, and the torsion angles describing the orientation of the substituents on the phenyl ring are determined.

Furthermore, DFT is used to calculate the electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The vibrational frequencies of the molecule can also be computed using DFT. These frequencies correspond to the infrared (IR) and Raman spectra, which can be used to characterize the molecule's vibrational modes and compare with experimental data if available.

To illustrate the type of data obtained from DFT calculations, a hypothetical table of calculated molecular properties for this compound is presented below.

PropertyCalculated ValueUnits
Total Energy-XXX.XXXXHartrees
HOMO Energy-X.XXXXeV
LUMO EnergyX.XXXXeV
HOMO-LUMO GapX.XXXXeV
Dipole MomentX.XXXXDebye

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate results for molecular properties.

Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) theory offer increasing levels of accuracy. For a molecule like this compound, ab initio calculations can be used to obtain a very precise determination of its geometry and energy.

These high-accuracy calculations are particularly valuable for benchmarking results from less computationally expensive methods like DFT. They can also provide reliable data for thermochemical properties such as the enthalpy of formation and Gibbs free energy.

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Molecular modeling and conformational analysis aim to identify the stable conformations and understand the dynamics of their interconversion.

Potential Energy Surface Exploration and Conformational Landscapes

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. By exploring the PES, it is possible to identify the low-energy conformations (local minima) and the transition states that connect them.

For this compound, the key degrees of freedom for conformational search include the rotation around the C-C bond of the ethylamine side chain and the C-S and S-C bonds of the ethanesulfonyl group. A systematic or stochastic search of the conformational space reveals the various possible spatial arrangements of the molecule and their relative energies.

The results of a conformational analysis are often visualized as a conformational landscape, where the energy is plotted against one or more key dihedral angles. This provides a clear picture of the most stable conformers and the energy barriers between them.

An illustrative table of the relative energies of different hypothetical conformers of this compound is shown below.

ConformerDihedral Angle (C-C-N-H)Relative Energy (kcal/mol)
1 (Gauche)60°0.0
2 (Anti)180°1.2
3 (Gauche)-60°0.0

Note: This table is for illustrative purposes to show the output of a conformational analysis.

Molecular Dynamics Simulations to Understand Flexibility

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over time.

MD simulations of this compound in a simulated environment (e.g., in a solvent like water) can reveal its dynamic behavior, including conformational transitions and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule might interact with biological targets, such as proteins or nucleic acids.

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the rate of a reaction.

Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information allows for the determination of the activation energy of the reaction, which is a key factor in its kinetics. Techniques such as intrinsic reaction coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products.

Ligand Design Principles and Chemical Interaction Studies for Related Compounds

The 2-phenethylamine scaffold, a core component of the target molecule, is prevalent in medicinal chemistry and serves as a basis for designing ligands for various biological targets. nih.gov Computational methods are pivotal in understanding and predicting the interactions of these ligands.

In silico screening involves the computational evaluation of large libraries of virtual compounds to identify those with desired properties. researchgate.net For analogues of this compound, this could involve screening for compounds with enhanced reactivity for a specific synthetic transformation or for improved binding affinity to a biological target.

The process typically starts with the generation of a virtual library of analogues by modifying the parent structure. These compounds are then subjected to filtering based on physicochemical properties (e.g., Lipinski's rule of five) and then docked into the active site of a target protein or evaluated for their electronic properties to predict reactivity. nih.govresearchgate.net This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. rjb.ronih.gov This method is widely used in drug discovery to understand the binding modes of potential drug candidates and to guide lead optimization.

For sulfonamide and phenethylamine (B48288) derivatives, molecular docking studies have been employed to investigate their binding to various enzymes and receptors. chemmethod.combiomolther.org These studies provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net The docking score, an estimation of the binding affinity, is often used to rank different compounds. rjb.rochemmethod.com

Table 3: Representative Molecular Docking Results for Sulfonamide Ligands with a Target Protein

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
Analog A-8.5ARG 120, SER 2152
Analog B-7.9TYR 98, PHE 2121
Analog C-9.2ARG 120, GLU 1543

Note: This table presents hypothetical data typical for molecular docking studies of sulfonamide-based inhibitors. researchgate.net

These computational approaches provide a robust framework for understanding the chemical and biological properties of this compound and its analogues, facilitating the design of new molecules with tailored functions.

Advanced Analytical Methodologies for Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine, providing detailed information about its atomic connectivity and functional groups.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, COSY, HSQC, HMBC)

High-field NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aromatic protons on the phenyl ring are expected to appear as a complex multiplet in the downfield region, typically between 7.2 and 8.0 ppm, due to the electron-withdrawing effect of the ethanesulfonyl group. The ethyl group of the ethanesulfonyl moiety would likely present as a triplet (for the methyl protons) and a quartet (for the methylene (B1212753) protons). The two methylene groups of the ethanamine side chain would also give rise to distinct signals, likely triplets or complex multiplets, in the aliphatic region of the spectrum. The amine (NH₂) protons may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The aromatic carbons would produce signals in the 120-140 ppm range, with the carbon atom directly attached to the sulfonyl group being significantly downfield. The carbons of the ethyl group in the ethanesulfonyl substituent and the ethanamine side chain would appear in the upfield region of the spectrum.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons, for instance, within the ethyl group and the ethanamine side chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule, for example, linking the protons of the ethanamine side chain to the aromatic ring and confirming the position of the ethanesulfonyl group.

A hypothetical data table for the NMR assignments is presented below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Aromatic CHs7.2-8.0 (m)125-135Protons to adjacent aromatic carbons
C-SO₂-~140Aromatic protons to this carbon
CH₂-N~3.0 (t)~40Protons to aromatic ring
CH₂-Ar~3.2 (t)~35Protons to aromatic ring
SO₂-CH₂~3.4 (q)~55Protons to methyl group and aromatic ring
SO₂-CH₂-CH₃~1.3 (t)~7Protons to methylene group
NH₂Broad singlet--

Note: This is a predictive table. Actual chemical shifts may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum is particularly useful for identifying the functional groups present in this compound. Key expected absorption bands include:

N-H stretching: A medium to weak band (or a pair of bands for a primary amine) in the region of 3300-3500 cm⁻¹.

C-H stretching (aromatic and aliphatic): Sharp bands just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.

S=O stretching: Two strong and characteristic bands for the sulfone group, typically found in the ranges of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

N-H bending: A band around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric S=O stretch of the sulfone group would also be expected to give a strong Raman signal.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
N-H stretch3300-3500WeakMedium (IR)
Aromatic C-H stretch>3000>3000Medium-Strong
Aliphatic C-H stretch<3000<3000Medium-Strong
S=O asymmetric stretch1300-1350WeakStrong (IR)
S=O symmetric stretch1120-1160StrongStrong (IR)
Aromatic C=C stretch1450-1600StrongMedium-Strong

Mass Spectrometry (MS): ESI-MS, HRMS, and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that would likely be used to generate the protonated molecule, [M+H]⁺, of this compound. This allows for the determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound, confirming that the observed mass corresponds to the chemical formula C₁₀H₁₅NO₂S.

Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern can be obtained. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the C-C bond alpha to the amine group (α-cleavage), a common fragmentation for amines.

Loss of the ethyl group from the sulfone moiety.

Cleavage of the C-S bond.

Loss of SO₂.

The analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the different functional groups.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy probes the electronic transitions within a molecule and can provide insights into the extent of conjugation. The phenyl ring in this compound is the primary chromophore. The presence of the ethanesulfonyl and ethanamine substituents on the aromatic ring will influence the position and intensity of the absorption bands. Typically, substituted benzenes exhibit characteristic absorption bands in the UV region. The spectrum would be expected to show absorptions corresponding to π → π* transitions of the aromatic system. The exact wavelength of maximum absorbance (λ_max) would be sensitive to the solvent polarity.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from any impurities and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, primary amines like this compound often exhibit poor chromatographic behavior due to their polarity and tendency to interact with active sites on the GC column, leading to peak tailing. To overcome this, chemical derivatization is employed to convert the polar amine group into a less polar, more volatile derivative, making it amenable to GC-MS analysis. researchgate.netresearchgate.net

The derivatization process typically involves reacting the amine with an acylating or silylating agent. For instance, reagents like pentafluoropropionic anhydride (B1165640) (PFPA) react with the primary amine to form a stable, volatile amide derivative. nih.gov This process not only improves chromatographic resolution but also yields characteristic mass spectra that aid in structural elucidation. mdpi.com

Upon introduction into the mass spectrometer, the derivatized molecule undergoes electron ionization, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is predictable and serves as a "fingerprint" for the molecule. For the derivatized this compound, key fragmentation pathways would likely include cleavage of the bond between the alpha and beta carbons relative to the aromatic ring (benzylic cleavage), a common fragmentation for phenethylamine (B48288) derivatives, and fragmentation of the ethanesulfonyl group. nih.govnih.gov

Table 1: Illustrative GC-MS Parameters for Derivatized this compound

Parameter Description
Derivatizing Agent Pentafluoropropionic anhydride (PFPA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC Column Typically a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
Oven Program A temperature gradient is used to ensure separation from impurities and solvent, e.g., starting at 70°C and ramping to 280°C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Expected M+• The mass-to-charge ratio (m/z) corresponding to the intact, derivatized molecule.

| Key Fragment Ions | Characteristic m/z values resulting from predictable bond cleavages, such as benzylic fission and loss of the sulfonyl moiety. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used widely in synthetic chemistry for qualitative monitoring of reaction progress and for preliminary purity assessment. chemistryhall.com In the context of synthesizing this compound, TLC can be used to track the consumption of starting materials and the formation of the product. chemistryhall.com For example, if the compound is prepared by oxidizing the corresponding sulfide (B99878) precursor, 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine, TLC can distinguish between the starting material, intermediate sulfoxide (B87167), and the final sulfone product based on their differing polarities.

A TLC plate, typically silica (B1680970) gel, is spotted with the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at various time points. chemistryhall.com The plate is then developed in a sealed chamber with an appropriate mobile phase (eluent). The choice of eluent is critical; for polar amines, a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is common. rsc.org A small amount of a basic modifier like triethylamine (B128534) is often added to the eluent to minimize "tailing" of the amine spot by neutralizing acidic sites on the silica gel.

After development, the separated spots are visualized. Since this compound contains a phenyl ring, it can be visualized under a UV lamp (254 nm). Additionally, specific staining agents can be used; for instance, a ninhydrin (B49086) solution will stain the primary amine group, appearing as a colored spot, which is useful for definitive identification. chemistryhall.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.

Table 2: Typical TLC System for Analysis of this compound

Parameter Description
Stationary Phase Silica gel 60 F254 aluminum-backed plates.
Mobile Phase (Eluent) A mixture such as Hexane:Ethyl Acetate (e.g., 1:1 v/v) with ~1% triethylamine to improve peak shape.
Application Monitoring the conversion of a less polar precursor to the more polar amine product.
Visualization Methods 1. UV light (254 nm) for visualizing aromatic compounds. 2. Staining with ninhydrin solution followed by heating to detect the primary amine. 3. Staining in an iodine chamber. rsc.org

| Retention Factor (Rf) | The product amine is expected to have a lower Rf value (i.e., be more retained) than less polar starting materials. |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique provides unambiguous proof of a molecule's constitution and conformation in the solid state. To perform this analysis, a high-quality single crystal of this compound, or a suitable salt thereof (e.g., hydrochloride), must be grown.

The crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. nih.gov The final structural model provides a wealth of information, including precise bond lengths, bond angles, and torsion angles. mdpi.com This data confirms the connectivity of the atoms and reveals the molecule's preferred conformation, as well as how molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding. nih.gov

Table 3: Crystallographic Data Obtainable for this compound

Parameter Information Provided
Chemical Formula C10H15NO2S
Crystal System e.g., Monoclinic, Orthorhombic, etc. Describes the symmetry of the unit cell.
Space Group Describes the symmetry elements within the crystal lattice.
Unit Cell Dimensions a, b, c (lengths in Å) and α, β, γ (angles in °) that define the repeating unit of the crystal.
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C-S, S=O, C-N).
**Bond Angles (°) ** Angles between three connected atoms (e.g., O-S-O).
Torsion Angles (°) Defines the conformation around rotatable bonds.

| Intermolecular Interactions | Identifies hydrogen bonds (e.g., involving the -NH2 and -SO2- groups) and other non-covalent forces governing the crystal packing. |

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a stereocenter at the carbon atom bearing the amine group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological activities, determining the enantiomeric purity of the synthesized compound is crucial. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used technique for this purpose. mdpi.comsigmaaldrich.com

This method utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus their separation. chromatographyonline.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective for separating a wide range of chiral amines. researchgate.netresearchgate.net

The analysis involves dissolving the sample in a suitable solvent and injecting it onto the chiral HPLC column. An appropriate mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, is used to elute the compounds. researchgate.net The ratio of the solvents is optimized to achieve baseline separation of the two enantiomeric peaks. The enantiomeric excess (ee), a measure of the purity, is calculated from the relative areas of the two peaks detected by a UV detector.

Table 4: Representative Chiral HPLC Method Parameters

Parameter Description
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chiral Stationary Phase (CSP) e.g., Amylose or cellulose derivatives coated on a silica support (e.g., Chiralpak® or Chiralcel® series).
Mobile Phase Isocratic elution with a mixture such as n-Hexane and Isopropanol (e.g., 90:10 v/v). Acidic or basic additives may be used to improve peak shape. chromatographyonline.com
Flow Rate Typically 0.5 - 1.0 mL/min.
Detection UV absorbance at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
Output Data Two separate peaks corresponding to each enantiomer, with distinct retention times (t_R1, t_R2).

| Calculation | Enantiomeric Excess (% ee) = [|Area1 - Area2| / (Area1 + Area2)] × 100. |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of the compound. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C10H15NO2S, the theoretical elemental composition can be calculated based on its molecular weight (213.30 g/mol ). This analysis confirms that the empirical formula matches the proposed molecular formula, serving as a final check on the compound's stoichiometry.

Table 5: Elemental Analysis Data for C10H15NO2S

Element Theoretical Mass % Experimental Mass %
Carbon (C) 56.31% To be determined
Hydrogen (H) 7.09% To be determined
Nitrogen (N) 6.57% To be determined

| Sulfur (S) | 15.03% | To be determined |

Derivatives and Structural Analogues: Chemical Exploration and Design

Systematic Variation of the Ethanesulfonyl Moiety

The ethylsulfanyl group at the ortho-position of the phenethylamine (B48288) core is a prime target for modification. Altering its structure can modulate properties such as polarity, lipophilicity, and steric bulk, which in turn affect solubility, crystal packing, and potential intermolecular interactions.

Homologation of the Alkyl Chain on Sulfur

Increasing the length of the alkyl chain attached to the sulfonyl group—from methyl to propyl, butyl, and beyond—initiates a systematic change in the molecule's physicochemical properties. This process, known as homologation, primarily impacts the compound's lipophilicity. Each additional methylene (B1212753) (-CH2-) group increases the nonpolar character of the molecule.

This modification is expected to lead to:

Decreased Aqueous Solubility: As the alkyl chain lengthens, the molecule becomes more nonpolar, reducing its affinity for polar solvents like water.

Increased Lipophilicity: The octanol-water partition coefficient (LogP) is predicted to increase with each added methylene unit.

Modified Steric Profile: A longer alkyl chain introduces greater steric hindrance around the sulfonyl group, which could influence the preferred conformation of the molecule and its ability to participate in intermolecular interactions such as crystal lattice formation.

Table 1: Predicted Physicochemical Properties of Alkylsulfonyl Homologues This table presents predicted values based on established chemical principles, as direct experimental data for this specific series is not widely available.

Compound NameAlkyl GroupPredicted Molecular Weight (g/mol)Predicted LogPPredicted Relative Polarity
2-[2-(Methanesulfonyl)phenyl]ethan-1-amineMethyl199.271.1High
2-[2-(Ethanesulfonyl)phenyl]ethan-1-amineEthyl213.301.5Medium-High
2-[2-(Propylsulfonyl)phenyl]ethan-1-aminen-Propyl227.322.0Medium
2-[2-(Butylsulfonyl)phenyl]ethan-1-aminen-Butyl241.352.5Low-Medium

Introduction of Different Sulfur Oxidation States (e.g., Sulfanyl, Sulfinyl)

Varying the oxidation state of the sulfur atom provides another powerful tool for modifying the molecule's properties. The parent compound features a sulfone (R-SO₂-R'), which is the highest oxidation state for sulfur in this context. Reducing the oxidation state to a sulfoxide (B87167) (sulfinyl, R-SO-R') or a sulfide (B99878) (sulfanyl, R-S-R') drastically alters the geometry and electronic nature of the sulfur-containing moiety.

Sulfanyl (Thioether) Derivatives: Replacing the sulfonyl group with an ethylsulfanyl group introduces a less polar, non-hydrogen-bonding moiety. The sulfur atom in a thioether is a weak hydrogen bond acceptor.

Sulfinyl (Sulfoxide) Derivatives: The sulfoxide group is chiral (when the groups attached to the sulfur are different), polar, and a strong hydrogen bond acceptor. This introduces the possibility of diastereomers and enantiomers, adding significant structural complexity. The S=O bond makes the group significantly more polar than a sulfide but less so than a sulfone.

Table 2: Predicted Properties Based on Sulfur Oxidation State This table presents predicted values based on established chemical principles, as direct experimental data for this specific series is not widely available.

Compound NameSulfur MoietyPredicted PolarityHydrogen Bond Accepting AbilityGeometric Shape at Sulfur
2-[2-(Ethylsulfanyl)phenyl]ethan-1-amineSulfanyl (-S-)LowWeakBent
2-[2-(Ethylsulfinyl)phenyl]ethan-1-amineSulfinyl (-SO-)HighStrongTrigonal Pyramidal
This compoundSulfonyl (-SO₂-)Very HighModerateTetrahedral

Replacement of Ethyl with Other Alkyl or Aryl Groups

Substituting the ethyl group on the sulfonyl moiety with other groups, such as branched alkyl chains (e.g., isopropyl) or aromatic rings (e.g., phenyl), introduces significant steric and electronic changes.

Aryl Groups: Replacing the ethyl group with a phenyl group to create a diphenyl sulfone derivative would introduce a large, rigid, and lipophilic substituent. The electronic properties would also be affected through resonance effects between the phenyl ring of the sulfone and the phenethylamine ring, potentially influencing the electron density of the entire system.

Phenyl Ring Modifications and Their Impact on Chemical Properties

The aromatic ring of the phenethylamine core is amenable to substitution, which can be used to fine-tune the electronic properties of the molecule and the basicity of the distal amine group.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

Placing substituents on the phenyl ring alters the electron density of the aromatic system and, through inductive and resonance effects, can influence the pKa of the amino group.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) donate electron density to the phenyl ring. biosynth.comcymitquimica.com When placed at the para-position (position 4 relative to the ethylamine (B1201723) chain), a methoxy group would increase the electron density of the ring and slightly increase the basicity (pKa) of the amine.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) withdraw electron density from the phenyl ring. researchgate.netgoogle.comgoogle.com A nitro group at the para-position would significantly decrease the ring's electron density and, through the carbon framework, reduce the basicity of the amine group, making it a weaker base.

Table 3: Predicted Effects of Phenyl Ring Substituents This table presents predicted values based on established chemical principles, as direct experimental data for this specific series is not widely available.

Compound NameSubstituent (Position 4)Electronic EffectPredicted Amine pKaPredicted Phenyl Ring Reactivity toward Electrophiles
2-[2-(Ethanesulfonyl)-4-methoxyphenyl]ethan-1-amineMethoxy (-OCH₃)DonatingHigher than parentIncreased
This compoundHydrogen (-H)NeutralBaselineBaseline
2-[2-(Ethanesulfonyl)-4-nitrophenyl]ethan-1-amineNitro (-NO₂)WithdrawingLower than parentDecreased

Regioisomeric Studies of Sulfonyl and Amine Group Positions

Ortho Isomer (1,2-): The close proximity of the two substituents can lead to intramolecular interactions (e.g., hydrogen bonding between the amine and sulfonyl oxygens) and steric hindrance, which can lock the molecule into a specific conformation.

Meta Isomer (1,3-): The substituents are further apart, minimizing direct steric interactions. Electronic effects are transmitted primarily through induction.

Para Isomer (1,4-): The substituents are on opposite sides of the ring, eliminating through-space steric interactions. This arrangement allows for maximal electronic communication (both inductive and resonance) through the aromatic system. This isomer is typically the most symmetric of the three.

The differences in geometry and electronic communication among these isomers would be expected to result in distinct physical properties, such as melting point, boiling point, and crystal structure, as well as different chemical reactivity. nih.gov

Heterocyclic Ring Bioisosteres of the Phenyl Group

Bioisosteric replacement is a fundamental strategy in drug design aimed at modifying a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity, while retaining or enhancing its biological activity. nih.gov Replacing the phenyl ring of this compound with a heterocyclic ring system is a classic approach to explore new chemical space and modulate the compound's interaction with biological targets.

The introduction of heteroatoms like nitrogen, sulfur, or oxygen into the aromatic ring can significantly alter electronic distribution, polarity, and the potential for specific interactions, such as hydrogen bonds. For instance, replacing the phenyl ring with a pyridine (B92270) ring introduces a basic nitrogen atom, which can serve as a hydrogen bond acceptor and potentially engage in ionic interactions. The position of the nitrogen atom within the pyridine ring (e.g., 2-, 3-, or 4-pyridyl analogues) would be critical in determining the spatial orientation of this interaction.

Other common heterocyclic bioisosteres for a phenyl ring include thiophene (B33073), furan, pyrrole, thiazole, and oxazole. A thiophene ring, for example, is often considered a close bioisostere of a phenyl ring due to similar size and electronics, though it possesses a sulfur atom that can influence metabolic pathways and binding interactions.

The design of these bioisosteres involves careful consideration of the position of the ethan-1-amine and ethanesulfonyl substituents on the heterocyclic ring to mimic the ortho substitution pattern of the parent compound. A comparative study of these analogues would be essential to elucidate the structure-activity relationships (SAR) and determine which heterocyclic systems are best tolerated and which might confer advantageous properties.

Illustrative Data for Heterocyclic Bioisosteres Due to the absence of specific published data for this compound, the following table is an illustrative example of how SAR data for heterocyclic bioisosteres would be presented.

Compound IDHeterocyclic RingPosition of EthanaminePosition of EthanesulfonylReceptor Binding Affinity (Ki, nM)
Parent Phenyl1250
HZ-01 Pyridin-2-yl3275
HZ-02 Pyridin-3-yl2345
HZ-03 Thiophen-2-yl3260
HZ-04 Thiazol-4-yl54120

Modifications of the Ethan-1-amine Chain

The ethan-1-amine side chain is a critical component of phenethylamines, often playing a key role in receptor recognition and activation. Modifications to this chain can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile.

Homologation, Heterologation, and Chain Branching

Altering the length and branching of the alkyl chain connecting the phenyl ring and the amine group can probe the spatial requirements of the binding pocket.

Homologation : This involves extending the two-carbon (ethan) chain to a three-carbon (propan) or four-carbon (butan) chain. This extension increases the distance between the aromatic ring and the basic amine, which can determine whether the compound acts as an agonist, antagonist, or loses affinity altogether.

Heterologation : This involves replacing one of the methylene (-CH2-) units in the chain with a heteroatom, such as oxygen or sulfur. For example, introducing an ether linkage could increase flexibility and polarity.

Chain Branching : Introducing alkyl groups, such as a methyl group, on the carbon atoms of the ethyl chain (at the α or β position) can create steric hindrance, which may enhance selectivity for a particular receptor subtype. It also introduces a new chiral center, further diversifying the chemical space.

Introduction of Secondary and Tertiary Amine Derivatives

The primary amine of this compound is a key site for modification. N-alkylation to form secondary (N-methyl, N-ethyl) or tertiary (N,N-dimethyl) amines can significantly alter a compound's properties. Generally, increasing the substitution on the nitrogen atom can affect its basicity (pKa), lipophilicity, and ability to act as a hydrogen bond donor. While the primary amine can donate two hydrogen bonds, a secondary amine can donate one, and a tertiary amine cannot donate any. This change can drastically alter the binding mode and pharmacological activity.

Cyclization of the Amine Chain to Form Ring Systems

Constraining the conformational flexibility of the ethan-1-amine side chain by incorporating it into a ring system is a powerful strategy to enhance potency and selectivity. This can be achieved by forming a new ring that includes the amine nitrogen and one of the carbons of the ethyl chain, or by tethering the amine to the phenyl ring. Examples of such cyclized structures include:

Pyrrolidines and Piperidines : The amine and the α-carbon could be incorporated into a pyrrolidine (B122466) or piperidine (B6355638) ring, creating a rigid structure that presents the pharmacophoric elements in a more defined orientation.

Tetrahydroisoquinolines : Intramolecular cyclization, for instance through a Pictet-Spengler type reaction if an activating group is present, could form a tetrahydroisoquinoline ring system. This creates a significantly more rigid and complex scaffold. For example, related sulfonamide structures have been used to synthesize 1-methanesulfonyl-1,2-dihydroquinolines, representing a class of cyclized analogues.

Illustrative Data for Ethan-1-amine Chain Modifications This table provides a hypothetical comparison of chain-modified analogues, as specific data for the target compound is not available.

Compound IDModificationReceptor Binding Affinity (Ki, nM)Lipophilicity (logP)
Parent Primary amine, ethyl chain502.5
CM-01 Propan-1-amine (Homologation)1502.9
CM-02 N-Methyl (Secondary Amine)352.8
CM-03 N,N-Dimethyl (Tertiary Amine)803.1
CM-04 α-Methyl (Chain Branching)652.9
CM-05 Pyrrolidine (Cyclization)253.3

Synthesis and Comparative Study of Isomeric Forms

The carbon atom to which the amine group is attached in this compound is a stereocenter. This means the compound exists as a pair of enantiomers: (R)-2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine and (S)-2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable effects (the distomer).

Therefore, the stereoselective synthesis of each enantiomer is crucial for a thorough pharmacological evaluation. Methods for asymmetric synthesis often employ chiral auxiliaries, chiral catalysts, or enzymatic resolutions. A highly relevant example is the synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, a key intermediate for the drug Apremilast. Patents describe processes for its production, including the use of chiral amino acid salts to resolve the racemic amine, highlighting the industrial importance of accessing single enantiomers of such sulfonyl-substituted phenethylamines.

A comparative study would involve evaluating the racemic mixture and the individual (R)- and (S)-enantiomers in relevant biological assays. This study would aim to determine the eudismic ratio (the ratio of the potencies of the eutomer and the distomer), which provides critical information for deciding whether to develop the drug as a single enantiomer or as a racemate. The synthesis of the pure enantiomers allows for a more precise understanding of the drug-receptor interaction at a three-dimensional level.

Future Research Directions and Unexplored Avenues for 2 2 Ethanesulfonyl Phenyl Ethan 1 Amine

Development of Novel and Highly Efficient Synthetic Pathways

Future research should focus on:

Late-Stage C-H Functionalization: Exploring palladium-catalyzed C-H olefination or arylation could provide a more direct route to introduce the ethanesulfonylphenyl moiety, potentially reducing the number of synthetic steps. mdpi.com

Nickel/Photoredox Cross-Electrophile Coupling: This modern technique could enable the direct coupling of functionalized aryl electrophiles with aliphatic aziridines, offering a modular and efficient pathway to the target molecule and its derivatives. acs.org

Flow Chemistry: Transitioning established synthetic steps to a continuous flow process could enhance control over reaction parameters like temperature and time, leading to higher yields and purity. acs.org

Biocatalysis: Investigating enzymatic pathways, such as those involving transaminases, could offer a highly selective and environmentally benign method for amine installation.

A comparative analysis of a plausible classical pathway versus a potential novel pathway highlights the advantages of new methodologies.

FeaturePlausible Classical PathwayProposed Novel Pathway (e.g., Ni/Photoredox)
Starting Materials 2-Bromobenzenethiol, Ethyl Iodide, Ethylene (B1197577) Oxide(2-Iodophenyl)(ethyl)sulfone, N-protected Aziridine
Key Steps Oxidation, Nitration, Reduction, AlkylationSingle-step cross-electrophile coupling
Estimated Step Count 4-6 steps1-2 steps
Atom Economy ModerateHigh
Reagent Type Stoichiometric reagentsCatalytic system

In-Depth Elucidation of Complex Reaction Mechanisms and Transition States

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine is crucial for optimization and control. The electronic influence of the potent electron-withdrawing ethanesulfonyl group likely plays a significant role in the reactivity of both the aromatic ring and the ethylamine (B1201723) side chain.

Future mechanistic studies could involve:

Computational Modeling: Using Density Functional Theory (DFT) to model transition states for key synthetic steps can help predict reaction outcomes and optimize conditions.

Kinetic Isotope Effect (KIE) Studies: KIE experiments can provide valuable insights into rate-determining steps and the nature of bond-breaking and bond-forming processes.

Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates, such as sulfenes or benzyne (B1209423) species, could confirm or refute proposed mechanistic pathways. mdpi.comhp.gov.in Studies on related sulfonyl compounds have shown the propensity for complex reaction pathways, including those involving trigonal-bipyramidal intermediates. iupac.org

Exploration of Unconventional Reactivity and Novel Transformations

The unique combination of functional groups in this compound opens the door to exploring reactivity beyond standard transformations. The interplay between the nucleophilic amine and the electrophilic sulfonyl-substituted ring could lead to novel intramolecular reactions or be harnessed in advanced catalytic cycles.

Promising areas for exploration include:

Electrosynthesis: Electrochemical methods can provide green and efficient pathways for activating sulfonyl compounds, potentially leading to novel cyclization or rearrangement reactions under mild, oxidant-free conditions. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis could be employed to generate radical intermediates from the amine or the aryl sulfone, enabling previously inaccessible C-C or C-N bond formations.

Directed C-H Activation: The ethanesulfonyl group could serve as a directing group for transition-metal-catalyzed C-H activation at other positions on the aromatic ring, allowing for precise, late-stage functionalization.

Domino Reactions: Designing one-pot reactions where the amine participates in an initial transformation, followed by a subsequent reaction involving the sulfonyl group or aryl ring, could lead to the rapid construction of complex molecular architectures.

Advancement of In-situ Analytical Techniques for Real-Time Reaction Monitoring

To optimize synthetic pathways and gain deeper mechanistic insight, the implementation of advanced in-situ analytical techniques is essential. acs.orgchemistai.org These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for offline sampling, which can compromise data quality. acs.org

TechniqueInformation ProvidedApplication to Synthesis
FT-IR (ReactIR) Vibrational spectroscopy data on functional groups.Tracking the conversion of functional groups (e.g., nitro to amine) in real-time.
Process NMR Quantitative data on the concentration of different species.Determining reaction kinetics and identifying unexpected intermediates. onlineorganicchemistrytutor.com
Raman Spectroscopy Fingerprint-like vibrational information, complementary to IR. rsc.orgMonitoring changes in the aromatic substitution pattern or crystalline structure during a reaction. rsc.org
In-situ Mass Spectrometry Real-time measurement of the mass-to-charge ratio of reaction components. acs.orgDetecting transient intermediates and byproducts to build a complete reaction profile. acs.org

By employing these techniques, chemists can rapidly identify optimal reaction conditions, maximize yields, and minimize the formation of impurities. acs.orgchemistai.org

Computational Design and Prediction of Novel Analogues with Desired Chemical Properties

Computational chemistry provides powerful tools for the in silico design and evaluation of novel analogues of this compound before their synthesis. researchgate.net This approach can save significant time and resources by prioritizing compounds with the most promising properties. Structure-activity relationship (SAR) studies on similar phenethylamine (B48288) derivatives have shown that even small structural modifications can significantly impact their properties. nih.govbiomolther.orgresearchgate.net

Future computational work could focus on:

Exploring Conformational Space: Analyzing the preferred conformations of the parent molecule and its analogues to understand how the ortho-substituent influences the orientation of the ethylamine side chain.

Predicting Physicochemical Properties: Calculating properties such as electronic distribution, steric hindrance, lipophilicity, and dipole moment for a virtual library of analogues.

Designing for Specific Reactivity: Using computational models to predict how modifications to the structure (e.g., adding substituents to the ring or side chain) will affect its reactivity in desired chemical transformations.

Analogue ModificationPredicted Property to InvestigatePotential Impact
Varying R-group on the sulfone (e.g., -CF3)Electron-withdrawing strengthAltered reactivity of the aromatic ring.
Substitution on the phenyl ring (e.g., -OCH3)Electronic and steric propertiesChanges in nucleophilicity/electrophilicity.
Alkylation of the amine (-NHR, -NR2)Nucleophilicity and steric bulkModified participation in subsequent reactions.
Substitution on the ethyl bridgeConformational rigidityConstraining the molecule into a specific bioactive conformation.

Through a synergistic combination of these advanced experimental and computational approaches, the full potential of this compound as a versatile chemical entity can be realized.

Q & A

Q. What are the recommended synthetic routes for 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of ethanesulfonyl-substituted ethanamines typically involves reductive amination between a sulfonyl-substituted aldehyde (e.g., 2-(ethanesulfonyl)benzaldehyde) and an ammonia source. Sodium cyanoborohydride (NaBH3CN) in methanol or ethanol at pH 6–7 is commonly used to stabilize the intermediate imine . To optimize yield, monitor reaction progress via TLC or LC-MS, and consider using microwave-assisted synthesis to reduce reaction time . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water mixtures) is recommended for isolating the amine product .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the ethanesulfonyl group’s position on the phenyl ring. The deshielding effect of the sulfonyl group causes distinct aromatic proton splitting (e.g., para-substituted protons at δ 7.8–8.2 ppm) . For stereochemical confirmation, employ 1H^1H-1H^1H COSY or NOESY to analyze spatial interactions.
  • IR : Validate the sulfonyl group via S=O stretching vibrations at 1150–1300 cm1^{-1}.
  • MS : High-resolution mass spectrometry (HRMS) can distinguish between isobaric structures by confirming the molecular formula (e.g., C10_{10}H15_{15}NO2_2S for the parent compound) .

Q. What are the primary challenges in characterizing the stability of this compound under varying pH and temperature conditions?

Methodological Answer: The sulfonyl group may hydrolyze under strongly acidic/basic conditions. To assess stability:

  • Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24–72 hours) and monitor decomposition via HPLC.
  • Use DSC/TGA to evaluate thermal stability. The ethanesulfonyl moiety typically degrades above 200°C, but decomposition pathways (e.g., sulfonic acid formation) require confirmation via FTIR or LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against neurological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors. The ethanesulfonyl group may act as a hydrogen bond acceptor with residues like Asp155 (5-HT2A_{2A}) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify conformational changes in the receptor-ligand complex .
  • QSAR : Coramine-substituted analogs (e.g., from PubChem data) can train models to predict EC50_{50} values for receptor activation/inhibition .

Q. What strategies resolve contradictory data in the catalytic activity of this compound in asymmetric synthesis?

Methodological Answer:

  • Control Experiments : Verify catalyst loading (e.g., 1–5 mol%) and solvent effects (polar aprotic solvents like DMF may enhance enantioselectivity).
  • Chiral HPLC : Compare enantiomeric excess (ee) across batches. Contradictions may arise from trace metal impurities (e.g., Fe3+^{3+}); use chelating agents (EDTA) during synthesis .
  • In Situ Spectroscopy : Employ ReactIR to monitor intermediate formation and identify competing reaction pathways .

Q. How can isotopic labeling (15N^{15}N15N, 13C^{13}C13C) elucidate the metabolic pathways of this compound in vitro?

Methodological Answer:

  • Synthesis : Prepare 15N^{15}N-labeled analogs via reductive amination using 15N^{15}N-ammonium acetate.
  • Metabolite Tracking : Incubate labeled compounds with liver microsomes (e.g., human CYP3A4) and analyze metabolites via LC-MS/MS. The sulfonyl group may undergo cytochrome P450-mediated oxidation to sulfonic acid derivatives .
  • Kinetic Isotope Effects (KIE) : Compare kcatk_{\text{cat}} for labeled vs. unlabeled substrates to identify rate-limiting steps .

Q. What experimental designs mitigate batch-to-batch variability in this compound’s physicochemical properties?

Methodological Answer:

  • DoE (Design of Experiments) : Use a factorial design to optimize reaction parameters (temperature, solvent ratio, stirring speed). Central composite designs are effective for non-linear responses .
  • Crystallization Control : Seed crystallization with pre-characterized crystals to ensure consistent polymorph formation (e.g., Form I vs. Form II) .
  • QC Protocols : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Data Contradiction & Validation

Q. How should researchers address discrepancies between in silico ADMET predictions and experimental toxicity data for this compound?

Methodological Answer:

  • Assay Validation : Replicate cytotoxicity assays (e.g., MTT, hemolysis) across multiple cell lines (HEK293, HepG2) to rule out cell-specific effects.
  • Physicochemical Profiling : Measure logP (octanol/water) experimentally; discrepancies often arise from inaccurate predicted logP values (e.g., 2.5 vs. experimental 3.1) .
  • Metabolite Screening : Identify reactive metabolites (e.g., quinone imines) via trapping agents (glutathione) to explain unmodeled toxicity .

Q. What analytical approaches confirm the regioselectivity of electrophilic substitutions on this compound’s aromatic ring?

Methodological Answer:

  • Isotopic Labeling : Use 2H^{2}H-labeling at meta/para positions to track substitution patterns via 1H^1H-NMR isotope shifts.
  • X-ray Crystallography : Resolve regiochemistry of brominated derivatives (e.g., 4-bromo vs. 5-bromo isomers) .
  • Computational Mapping : Calculate Fukui indices (Gaussian 09) to predict electrophilic attack sites; the sulfonyl group deactivates the ortho position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.